The compound (2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one is a complex organic molecule with significant implications in medicinal chemistry. Its structure indicates potential applications in pharmaceuticals, particularly as an impurity in the synthesis of sitagliptin, a medication used to treat type 2 diabetes. The compound is classified under the category of heterocyclic compounds due to its incorporation of nitrogen-containing rings.
This compound is associated with the CAS number 764667-65-4 and is categorized as a triazole derivative. It features multiple trifluoromethyl groups and a pyrazine core, which are characteristic of compounds designed for specific biological activities. The presence of these functional groups suggests enhanced lipophilicity and potential interactions with biological targets.
The synthesis of (2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one typically involves several steps:
The reaction mechanism may involve nucleophilic substitutions and cyclization processes that lead to the formation of the triazole and pyrazine rings within the compound.
The molecular formula for this compound is C16H13F6N5O, with a molecular weight of approximately 405.30 g/mol. The structure features:
Key structural data includes:
O=C(N1CC2=NN=C(C(F)(F)F)N2CC1)/C=C/CC3=CC(F)=C(F)C=C3F
InChI=1S/C16H13F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4-6H
This compound can undergo various chemical reactions typical for heterocyclic compounds:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved efficacy.
The mechanism of action for this compound primarily involves its role as an impurity in sitagliptin synthesis. It may interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting this enzyme, it helps increase insulin secretion in response to meals.
The compound exhibits several physical properties:
Key chemical properties include:
Relevant analyses include spectral data (NMR, MS) confirming its structure and purity.
This compound is primarily used in pharmaceutical research as an impurity standard for sitagliptin production. It serves as a reference material for quality control during drug formulation processes. Additionally, due to its structural features, it may have potential applications in developing new therapeutic agents targeting metabolic disorders or other diseases influenced by DPP-IV activity.
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4